molecular formula C6H2Br2ClF B15157488 1-Chloro-2,6-dibromo-3-fluorobenzene

1-Chloro-2,6-dibromo-3-fluorobenzene

Cat. No.: B15157488
M. Wt: 288.34 g/mol
InChI Key: GWLGOLDXPHQZTP-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Aromatic Hydrocarbons in Contemporary Chemical Research

Halogenated aromatic hydrocarbons, a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms, are fundamental building blocks in modern chemical research and industry. These compounds, including polyhalogenated benzenes, exhibit a wide spectrum of chemical and physical properties dictated by the nature, number, and position of the halogen substituents. Their significance spans numerous fields, from pharmacology and agriculture to materials science. researchgate.net

In contemporary research, these compounds are indispensable intermediates in the synthesis of complex molecules. The presence of halogens can modulate a molecule's reactivity, lipophilicity, and metabolic stability, making them crucial for the design of new pharmaceuticals and agrochemicals. chemimpex.com Furthermore, the unique electronic properties imparted by halogen atoms make these benzene derivatives valuable in the development of advanced materials such as specialty polymers and resins with enhanced durability and chemical resistance. chemimpex.comchemimpex.com The study of intramolecular interactions between adjacent halogen atoms in highly substituted benzenes also provides deep insights into chemical bonding and molecular stability. nih.govresearchgate.net

Isomeric Landscape and Positional Isomerism of 1-Chloro-2,6-dibromo-3-fluorobenzene and its Congeners

Positional isomerism is a key feature of substituted benzenes, where compounds share the same molecular formula but differ in the arrangement of substituents on the aromatic ring. creative-chemistry.org.uklibretexts.org For a tetrasubstituted benzene like this compound, with the molecular formula C₆H₂Br₂ClF, a rich and complex isomeric landscape exists. The specific placement of the two bromine atoms, one chlorine atom, and one fluorine atom on the benzene ring profoundly influences the compound's physical properties, chemical reactivity, and steric profile.

The nomenclature itself, "this compound," precisely defines the location of each halogen substituent, locking the compound into one of many possible structural arrangements. Understanding this isomerism is critical, as different isomers of the same polyhalogenated benzene can exhibit vastly different biological activities and synthetic utilities.

Regioisomeric Considerations within the Dibromochloro-fluorobenzene Class

Regioisomers are isomers that differ in the position of substituents on the ring. For the molecular formula C₆H₂Br₂ClF, numerous regioisomers are possible. The specific arrangement of the four different halogen atoms leads to distinct chemical environments for each atom and the two remaining hydrogen atoms on the ring. This unique substitution pattern governs the molecule's dipole moment, its susceptibility to further electrophilic or nucleophilic aromatic substitution, and its ability to engage in specific intermolecular interactions like halogen bonding.

The precise synthesis of a single, desired regioisomer, such as this compound, requires careful control of reaction conditions and starting materials, as synthetic routes can often yield mixtures of isomers that are difficult to separate. google.com

Below is a table illustrating a selection of possible regioisomers for dibromochloro-fluorobenzene, highlighting the structural diversity within this class of compounds.

IUPAC NameMolecular FormulaCAS Number
This compoundC₆H₂Br₂ClFNot Available
1,4-Dibromo-2-chloro-3-fluorobenzeneC₆H₂Br₂ClF1000573-09-0
2,4-Dibromo-1-chloro-3-fluorobenzeneC₆H₂Br₂ClFNot Available
1,2-Dibromo-3-chloro-4-fluorobenzeneC₆H₂Br₂ClFNot Available
1,3-Dibromo-2-chloro-4-fluorobenzeneC₆H₂Br₂ClFNot Available

This table represents a subset of the possible isomers to demonstrate the concept of regioisomerism.

Significance and Research Potential of this compound in Organic Chemistry

While specific research focusing exclusively on this compound is not extensively documented in public literature, its significance and research potential can be inferred from the broad utility of its congeners and other polyhalogenated aromatic compounds. Its value lies primarily in its role as a versatile synthetic intermediate. chemimpex.comchemimpex.com

The unique arrangement of four halogens on the benzene ring provides multiple reactive sites for further chemical transformations. Each carbon-halogen bond has a different reactivity profile, allowing for selective functionalization through reactions such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, or metal-halogen exchange. This multi-handle nature makes it a valuable building block for constructing complex molecular architectures.

The research potential for this compound is significant in several key areas:

Pharmaceutical Synthesis : As with related compounds, it can serve as a precursor for novel, highly substituted aromatic scaffolds in drug discovery. chemimpex.comchemimpex.com The specific halogenation pattern could be key to achieving desired biological activity and pharmacokinetic properties.

Agrochemical Development : It can be used in the synthesis of new pesticides and herbicides, where the type and position of halogens are often critical for efficacy. chemimpex.com

Materials Science : The compound is a potential monomer or intermediate for creating specialized polymers, liquid crystals, and other organic materials where properties like thermal stability, flame retardancy, and electronic performance are required. chemimpex.comgoogle.com

The distinct electronic and steric properties resulting from the 1,2,3,6-substitution pattern make this compound a promising candidate for investigations into regioselective synthesis and the development of novel functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Br2ClF

Molecular Weight

288.34 g/mol

IUPAC Name

1,3-dibromo-2-chloro-4-fluorobenzene

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-2-4(10)5(8)6(3)9/h1-2H

InChI Key

GWLGOLDXPHQZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Br)Cl)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Chloro 2,6 Dibromo 3 Fluorobenzene and Its Derivatives

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A plausible retrosynthetic analysis for 1-Chloro-2,6-dibromo-3-fluorobenzene identifies key precursors that can be accessed from commercially available starting materials. The primary disconnection strategy involves the chloro substituent, which can be introduced via a Sandmeyer reaction. This approach points to 2,6-dibromo-3-fluoroaniline (B1434820) as a pivotal intermediate.

This key aniline (B41778) derivative can be envisioned to originate from 3-fluoroaniline (B1664137). The synthesis would involve the protection of the amino group, followed by a regioselective bromination at the positions ortho to the directing amino group. Subsequent deprotection would yield the desired 2,6-dibromo-3-fluoroaniline. The fluorine atom, being an ortho-, para-director, would activate the 2, 4, and 6 positions. However, the strong directing effect of the amino (or protected amino) group would predominantly favor substitution at the positions ortho to it (positions 2 and 6).

An alternative precursor could be a dibromofluorobenzene derivative, which would then undergo chlorination. However, controlling the regioselectivity of this final chlorination step could be challenging due to the competing directing effects of the existing halogens. Therefore, the pathway involving the Sandmeyer reaction on a pre-functionalized aniline appears to be a more controlled and logical synthetic route.

Key Synthetic Precursors:

PrecursorStarting Material
2,6-dibromo-3-fluoroaniline3-fluoroaniline
3-fluoroanilineCommercially available
Diazonium salt of 2,6-dibromo-3-fluoroaniline2,6-dibromo-3-fluoroaniline

Direct Halogenation and Selective Functionalization Approaches

Direct halogenation of a fluorobenzene (B45895) scaffold is a fundamental approach to introduce chloro and bromo substituents. However, achieving the specific 1-chloro-2,6-dibromo-3-fluoro substitution pattern through direct, sequential halogenation presents significant regioselectivity challenges.

Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, the direct bromination or chlorination of fluorobenzene would yield a mixture of ortho- and para-substituted products. To achieve a polysubstituted pattern, the directing effects of all substituents on the ring must be considered.

Standard halogenation protocols often employ Lewis acid catalysts to enhance the electrophilicity of the halogen. For bromination, Br₂ with a Lewis acid like FeBr₃ is commonly used. For chlorination, Cl₂ with FeCl₃ or AlCl₃ is a typical reagent system. The reaction conditions, including solvent and temperature, can be optimized to favor certain isomers, but achieving high selectivity for a single polysubstituted product can be difficult.

In the context of synthesizing this compound, starting with 3-fluoroaniline and protecting the amine is a viable strategy to control regioselectivity. The protected amino group is a strong ortho-, para-director, and its steric bulk can further influence the position of incoming electrophiles.

For instance, acetylation of the amino group in 3-fluoroaniline to form 3-fluoroacetanilide would direct subsequent bromination to the positions ortho to the acetamido group (positions 2 and 6). This is due to the powerful directing ability of the acetamido group, which would override the weaker directing effect of the fluorine atom. After dibromination, the protecting group can be removed to yield 2,6-dibromo-3-fluoroaniline.

The final step would be the conversion of the amino group to a chloro group via the Sandmeyer reaction. This involves the diazotization of the aniline with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution. This multi-step approach, while longer than direct polyhalogenation, offers superior control over the final substitution pattern.

Regioselective Bromination of 3-Fluoroacetanilide:

ReactantReagentProduct
3-FluoroacetanilideBr₂, Acetic Acid2,6-Dibromo-3-fluoroacetanilide

Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Arenes

The presence of multiple halogen atoms on the this compound scaffold allows for its use as a versatile building block in metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. In polyhalogenated arenes, the reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br > C-Cl. nih.govrsc.org This differential reactivity allows for the selective coupling at the more reactive C-Br positions in this compound, leaving the C-Cl bond intact for potential subsequent transformations.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve mono- or di-arylation at the bromine-substituted positions. For instance, using a limited amount of the boronic acid partner could favor monosubstitution. This chemoselectivity is crucial for the stepwise synthesis of complex molecular architectures.

Chemoselectivity in Suzuki-Miyaura Coupling:

SubstrateCoupling PartnerExpected Major Product (Selective Coupling)
This compoundArylboronic acid (1 eq.)2-Aryl-1-chloro-6-bromo-3-fluorobenzene
This compoundArylboronic acid (2 eq.)2,6-Diaryl-1-chloro-3-fluorobenzene

The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Similar to the Suzuki-Miyaura reaction, the chemoselectivity of the Sonogashira coupling on polyhalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds. researchgate.net

For this compound, the C-Br bonds are significantly more reactive than the C-Cl bond towards oxidative addition to the palladium(0) catalyst. This allows for the selective introduction of alkyne moieties at the 2 and/or 6 positions. This selective functionalization is highly valuable for the synthesis of conjugated systems and materials with interesting electronic and optical properties. By controlling the stoichiometry of the alkyne, either mono- or di-alkynylated products can be obtained.

Chemoselectivity in Sonogashira Coupling:

SubstrateCoupling PartnerExpected Major Product (Selective Coupling)
This compoundTerminal alkyne (1 eq.)2-Alkynyl-1-chloro-6-bromo-3-fluorobenzene
This compoundTerminal alkyne (2 eq.)2,6-Dialkynyl-1-chloro-3-fluorobenzene

Negishi and Kumada Cross-Coupling Methodologies

Negishi and Kumada cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of complex aromatic systems.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. jk-sci.com A key advantage of this method is the high functional group tolerance of the organozinc reagents. jk-sci.com This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. jk-sci.com For the synthesis of polyhalogenated benzenes, the chemoselectivity of the C-X bond activation is crucial. Generally, the reactivity order for oxidative addition is C-I > C-Br > C-Cl, allowing for selective coupling at a more reactive halogen site while leaving less reactive ones intact.

The Kumada coupling , one of the first transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. slideshare.netorganic-chemistry.org While economically advantageous, the high reactivity of Grignard reagents can limit its applicability with substrates bearing sensitive functional groups. organic-chemistry.org Similar to the Negishi coupling, the Kumada reaction can be used for the selective functionalization of polyhalogenated arenes. nih.gov

Table 1: Comparison of Negishi and Kumada Cross-Coupling Reactions
FeatureNegishi CouplingKumada Coupling
Organometallic ReagentOrganozincOrganomagnesium (Grignard)
CatalystPalladium or NickelPalladium or Nickel
Functional Group ToleranceHigh jk-sci.comLimited organic-chemistry.org
Reactivity of Organometallic ReagentModerateHigh

Directed ortho-Metalation (DoM) and Lithiation Strategies for Aryl Halides

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Halogens themselves can act as weak DMGs, but more commonly, other functional groups on the aryl halide direct the lithiation.

The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents. unblog.fr However, in the case of aryl bromides and iodides, a competing halogen-metal exchange can occur, which is often faster than directed lithiation. uwindsor.ca For aryl chlorides and fluorides, directed lithiation is generally favored. uwindsor.ca The choice of the organolithium reagent and reaction conditions is critical to control the outcome of the reaction. unblog.fr

Benzyne (B1209423) Intermediates in the Synthesis of Fluorinated Arenes

The generation of highly reactive benzyne intermediates offers a distinct pathway for the synthesis of substituted aromatic compounds, including fluorinated arenes.

Halogenated phenols can serve as precursors to benzynes. A common method involves the conversion of a phenol (B47542) to a triflate or another good leaving group. Subsequent treatment with a strong base can induce elimination of the halogen and the leaving group, generating the benzyne intermediate. youtube.com Another important route involves the use of ortho-silylaryl triflates, which can generate benzynes under mild conditions upon treatment with a fluoride (B91410) source. researchgate.net

Once generated, the benzyne intermediate is a powerful electrophile that can be trapped by various nucleophiles. chemistrysteps.com The introduction of a fluorine atom can be achieved by reacting the benzyne with a fluoride ion source. jst.go.jp The regioselectivity of the nucleophilic addition is influenced by the substitution pattern on the benzyne intermediate. youtube.com Electron-withdrawing groups tend to direct the nucleophile to the meta position, while electron-donating groups may lead to a mixture of products. youtube.com

Halogen Exchange Reactions and Their Applicability

Halogen exchange (HALEX) reactions provide a direct method for the introduction of fluorine into an aromatic ring. This process typically involves the displacement of a chlorine or bromine atom by fluoride. The reaction is often carried out using a fluoride salt, such as potassium fluoride, at elevated temperatures. google.com

The efficiency of halogen exchange can be influenced by several factors, including the nature of the solvent, the presence of catalysts (such as phase-transfer catalysts), and the electronic nature of the aromatic substrate. google.com Electron-withdrawing groups on the aromatic ring can facilitate the nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex. stackexchange.com However, for polyhalogenated systems without activating groups, the reaction can be sluggish and may lead to mixtures of products. google.com

Multistep Synthetic Sequences for Complex Polyhalogenated Systems

The synthesis of a specifically substituted polyhalogenated benzene (B151609) like this compound often requires a multistep approach. This involves a carefully designed sequence of reactions to introduce the halogens in the desired positions with high regioselectivity.

Such a sequence might begin with a commercially available, simpler halogenated benzene and sequentially introduce the other halogens using a combination of the methodologies described above. For example, a synthetic route could involve:

Directed ortho-metalation to introduce a bromine atom adjacent to a directing group.

Cross-coupling reaction to build a more complex carbon skeleton if needed.

Benzyne formation and trapping to introduce the fluorine atom.

Halogenation under specific conditions to introduce the final halogen.

The order of these steps is critical to the success of the synthesis, as the directing effects and reactivity of the existing substituents will influence the outcome of each subsequent reaction. The use of blocking groups may also be necessary to achieve the desired regiochemistry. pressbooks.pub

Reactivity and Mechanistic Investigations of 1 Chloro 2,6 Dibromo 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Pathways and Substituent Directing Effects

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org However, the presence of four deactivating halogen substituents makes 1-Chloro-2,6-dibromo-3-fluorobenzene significantly less reactive towards electrophiles than benzene (B151609). quora.comunizin.org The outcome of any potential EAS reaction is determined by the combined inductive and resonance effects of the substituents. libretexts.org

All four halogens (Fluorine, Chlorine, Bromine) are ortho-, para-directing groups. libretexts.orglibretexts.org In this compound, the two available positions for substitution are C4 and C5. The directing effects of the existing halogens on these positions are as follows:

Position C4 is para to the Chlorine at C1 and ortho to the Fluorine at C3.

Position C5 is meta to the Chlorine at C1 and the Fluorine at C3, but ortho to the Bromine at C6.

Considering that ortho- and para-directing effects are dominant, substitution is most likely to occur at positions activated by these effects. The fluorine at C3 and the chlorine at C1 both direct an incoming electrophile to the C4 position. The bromine at C6 directs towards the C5 position. The bromine at C2 has a less direct influence on the unsubstituted carbons. The cumulative directing influence suggests that both C4 and C5 are potential sites of attack, with the precise outcome likely depending on the nature of the electrophile and reaction conditions. However, the strong ortho-directing effect of fluorine combined with the para-directing effect of chlorine would likely favor substitution at the C4 position.

Halogen substituents exhibit a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity and a weaker electron-donating resonance effect (+R) stemming from the lone pair electrons on the halogen atom. libretexts.orgstackexchange.com

Inductive Effect (-I): All halogens pull electron density from the benzene ring through the sigma bond, which deactivates the ring towards electrophilic attack. lumenlearning.com The strength of this effect correlates with electronegativity: F > Cl > Br. quora.com The cumulative -I effect of the four halogens in this compound leads to a highly electron-deficient aromatic ring.

Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the π-system of the aromatic ring. stackexchange.com This effect increases electron density, particularly at the ortho and para positions, and stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions. libretexts.orgstackexchange.com This resonance donation is why halogens are ortho-, para-directors despite being deactivators. lumenlearning.com The efficiency of this resonance donation is related to the overlap between the carbon 2p orbital and the halogen's valence p orbital, with the order being F > Cl > Br. stackexchange.com

Table 1: Electronic Properties of Halogen Substituents
HalogenInductive Effect (-I)Resonance Effect (+R)Overall Effect on ReactivityDirecting Effect
FluorineStrongWeak (but most effective among halogens)DeactivatingOrtho, Para
ChlorineStrongWeakDeactivatingOrtho, Para
BromineStrongWeakDeactivatingOrtho, Para

The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the aromatic ring. Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. unizin.org

Halogens are deactivating substituents. wikipedia.org Consequently, all monohalobenzenes (fluorobenzene, chlorobenzene (B131634), bromobenzene) are less reactive than benzene itself. quora.com The presence of multiple halogen atoms further deactivates the ring due to the additive nature of their inductive effects.

Therefore, this compound is substantially less reactive towards electrophilic aromatic substitution than benzene and any of the corresponding monohalobenzenes. The high degree of halogenation makes the ring very electron-poor, requiring harsh reaction conditions (e.g., high temperatures, strong Lewis acid catalysts) to induce substitution.

Table 2: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution
CompoundNumber of HalogensRelative Reactivity (Qualitative)
Benzene0Highest
Fluorobenzene (B45895)1Lower than Benzene
Chlorobenzene1Lower than Benzene
Bromobenzene (B47551)1Lower than Benzene
This compound4Lowest

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org These groups make the ring electron-deficient (electrophilic) and can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The four halogen atoms on this compound are electron-withdrawing, making the ring more susceptible to nucleophilic attack than benzene. The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org For this reaction to occur, a good leaving group (typically a halide) is required.

In this molecule, both chlorine and bromine can act as leaving groups. Fluorine is generally a poor leaving group in SNAr reactions unless the rate-determining step is the initial nucleophilic attack, in which case its high electronegativity can accelerate the reaction. youtube.com Given the C-Br bond is weaker than the C-Cl bond, one of the bromine atoms at C2 or C6 would be the most probable leaving group. Nucleophilic attack would be favored at the carbon bearing the leaving group, and the stability of the resulting Meisenheimer complex would be enhanced by the other electron-withdrawing halogens. For example, attack by a nucleophile (e.g., RO⁻) at C2 would displace the bromide ion, and the negative charge in the intermediate would be stabilized by the inductive effects of the adjacent chlorine and the other halogens on the ring.

Radical Reactions and Their Role in Halogenated Arene Transformations

Polyhalogenated arenes can participate in radical reactions, often initiated by photolysis, radiolysis, or transition-metal catalysts. nih.govnih.gov These reactions typically involve the homolytic cleavage of a carbon-halogen bond to form an aryl radical. The ease of this cleavage depends on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl < C-F.

For this compound, a radical reaction would most likely be initiated by the cleavage of one of the C-Br bonds, as they are the weakest. This would generate a 1-chloro-6-bromo-3-fluoro-2-phenyl radical (if C2-Br cleaves) or a 1-chloro-2-bromo-3-fluoro-6-phenyl radical (if C6-Br cleaves). Once formed, this highly reactive aryl radical can undergo various transformations, such as:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or other hydrogen donor molecule, resulting in a dehalogenation product (e.g., 1-chloro-2-bromo-3-fluorobenzene).

Coupling Reactions: The radical can couple with another radical or add to an unsaturated system to form new C-C bonds.

Intramolecular Cyclization: If a suitable tether is present on the molecule, intramolecular radical cyclization can occur.

Such radical pathways provide synthetic routes for the selective dehalogenation or functionalization of polyhalogenated aromatic compounds under conditions that are often milder than traditional ionic reactions. escholarship.orgresearchgate.net

Metal-Mediated Transformations and the Halogen-Dance Reaction

The "halogen dance" is a base- or metal-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction is typically observed for heavier halogens like bromine and iodine and is driven by the formation of the most thermodynamically stable aryl anion or organometallic intermediate. researchgate.netclockss.org Fluorine and chlorine atoms are generally not observed to migrate under these conditions. clockss.org

In this compound, a halogen dance could potentially be initiated by a strong base (like lithium diisopropylamide, LDA) or an organolithium reagent. The process could begin in two ways:

Deprotonation: The base could abstract a proton from C4 or C5, which are the most acidic positions due to the inductive effects of the adjacent halogens. This would form an aryl anion.

Halogen-Metal Exchange: An organolithium reagent could preferentially react with one of the C-Br bonds (the most reactive site for this exchange), generating an aryllithium species at C2 or C6.

Once the aryl anion or aryllithium intermediate is formed, a bromine atom could migrate. For example, if deprotonation occurs at C4, the resulting anion could rearrange, with a bromine atom from C2 or C6 shifting to C4, pushing the negative charge to the original bromine-bearing carbon. The reaction sequence ultimately leads to a mixture of isomeric products.

The halogen dance reaction can be synthetically useful if the isomerization can be controlled to yield a specific, desired isomer that is otherwise difficult to synthesize. clockss.org Control can be achieved by carefully selecting the base, reaction temperature, and by trapping the desired organometallic intermediate with an electrophile. wikipedia.org

For this compound, a hypothetical controlled isomerization could be envisioned. For instance, treatment with LDA at low temperature could selectively deprotonate at one of the available positions (e.g., C4). A subsequent, thermally-induced halogen dance could lead to the migration of the C2-bromine to the C4 position. If this new aryllithium species at C2 is more stable, its formation will be favored. Quenching the reaction with an electrophile (E+) at this stage would trap the isomerized product, 2-E-1-chloro-4,6-dibromo-3-fluorobenzene, thus achieving a controlled transformation of the substitution pattern on the aromatic ring. This strategy allows access to scaffolds that may not be available through other synthetic routes. researchgate.net

Photoreactivity and Photodissociation Dynamics

The study of the photoreactivity of polyhalogenated benzene derivatives is crucial for understanding their atmospheric fate and potential for forming reactive species. Upon absorption of ultraviolet (UV) radiation, this compound is excited to a higher electronic state. This excess energy can be dissipated through various channels, including fluorescence, intersystem crossing to a triplet state, or, most significantly, by the cleavage of a carbon-halogen bond.

The relative strengths of the C-Br, C-Cl, and C-F bonds, as well as the specific electronic state accessed upon photoexcitation, are key factors in determining which halogen atom is preferentially cleaved. Generally, the C-Br bond is the weakest among the carbon-halogen bonds present in the molecule, suggesting that its cleavage is a likely primary dissociation channel.

Time-Resolved Spectroscopy of Photofragments

Time-resolved spectroscopy is a powerful technique used to probe the dynamics of short-lived species generated during a chemical reaction. In the context of the photodissociation of this compound, this method allows for the direct observation of the halogen and organic radical photofragments as they are formed.

Upon excitation with a UV laser pulse, the dissociation of the parent molecule can lead to the formation of bromine, chlorine, or fluorine atoms, along with the corresponding substituted phenyl radical. The nascent halogen atoms can be detected and their translational energy can be measured using techniques such as time-of-flight mass spectrometry coupled with resonance-enhanced multiphoton ionization (REMPI).

Photofragment Detection Method Key Observables
Bromine (Br)2+1 REMPITime-of-flight distribution, translational energy
Chlorine (Cl)2+1 REMPITime-of-flight distribution, translational energy
C₆H₂BrClF• radicalPhotoionization Mass SpectrometryMass-to-charge ratio, ionization energy

Energy Partitioning and Dissociation Pathways

The total excess energy available after photon absorption is partitioned among the translational, vibrational, and electronic degrees of freedom of the photofragments. The analysis of the translational energy distributions of the halogen atoms provides insight into the dissociation mechanism.

A key parameter in these studies is the anisotropy parameter (β), which describes the angular distribution of the photofragments with respect to the polarization of the photolysis laser. A value of β close to 2 indicates a prompt dissociation along the transition dipole moment, while a value closer to -1 suggests a perpendicular transition or a longer-lived excited state.

The photodissociation of this compound is expected to proceed via the following primary pathways:

C-Br bond fission: C₆H₂Br₂ClF + hν → C₆H₂BrClF• + Br

C-Cl bond fission: C₆H₂Br₂ClF + hν → C₆H₂Br₂F• + Cl

The relative quantum yields of these two pathways are dependent on the excitation wavelength. Studies on similar halogenated benzenes suggest that at wavelengths around 266 nm, C-Br bond fission is the dominant channel due to the lower bond dissociation energy.

The average translational energy release for the C-Br fission channel can be used to calculate the C-Br bond dissociation energy (BDE) using the following energy balance equation:

Eavl = hν + Eint(parent) - BDE(C-Br) = Etrans(total) + Eint(radical)

Where:

Eavl is the available energy

hν is the photon energy

Eint(parent) is the internal energy of the parent molecule (assumed to be negligible in a molecular beam)

BDE(C-Br) is the C-Br bond dissociation energy

Etrans(total) is the total translational energy of the fragments

Eint(radical) is the internal energy of the C₆H₂BrClF• radical

By measuring the translational energy of the Br fragment, and knowing the photon energy, the C-Br bond dissociation energy can be determined, providing fundamental thermochemical data for this class of compounds.

Spectroscopic Characterization and Advanced Analytical Methods

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for the identification of functional groups and for providing a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For 1-Chloro-2,6-dibromo-3-fluorobenzene, the FT-IR spectrum would be expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds. However, a specific, experimentally verified FT-IR spectrum for this compound is not available in the public domain.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic "fingerprint," but experimental data for this specific molecule has not been found in the searched resources.

Analysis of Halogen-Carbon Stretching Frequencies

C-F Stretching: The carbon-fluorine bond is the strongest among the carbon-halogens, and its stretching vibration is expected in the range of 1400-1000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching frequency is typically observed in the 850-550 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond is weaker, and its stretching vibration appears at lower frequencies, generally in the 680-515 cm⁻¹ range.

Without experimental data for this compound, a precise assignment of these stretching frequencies is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. For this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. However, no experimentally determined ¹H NMR data, including chemical shifts and coupling constants, is currently available.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds. alfa-chemistry.com The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent halogen substituents—one chlorine and two bromine atoms.

The electron-withdrawing nature of the halogen atoms (chlorine and bromine) deshields the fluorine nucleus, leading to a downfield shift in the ¹⁹F NMR spectrum. The precise chemical shift is a composite of the inductive and resonance effects of all substituents on the benzene (B151609) ring. For aromatic fluorides, the chemical shifts typically appear in a range of +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu The specific chemical shift for the fluorine atom in the target molecule would provide a unique fingerprint of its electronic environment.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations and Experimental Correlation

In the absence of experimental NMR data or to further substantiate spectral assignments, computational methods serve as a powerful predictive tool. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netmodgraph.co.uk This method has proven effective in predicting ¹⁹F NMR chemical shifts for a wide range of fluorinated aromatic compounds with a high degree of accuracy. nih.gov

The GIAO method calculates the magnetic shielding of a nucleus by considering the effect of the magnetic field on the electron orbitals. By performing these calculations for this compound and a reference standard (e.g., CFCl₃), a theoretical ¹⁹F chemical shift can be predicted.

Studies on other fluorinated aromatic compounds have demonstrated a strong linear correlation between GIAO-calculated and experimentally measured ¹⁹F chemical shifts. nih.gov This correlation allows for the validation of computational models and provides a high level of confidence in the assignment of complex NMR spectra. For this compound, a GIAO calculation would provide a theoretical chemical shift value that could be compared with future experimental data to confirm its structure. The accuracy of these predictions is often within a few parts per million (ppm), making it a valuable tool in structural elucidation. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone of analytical chemistry, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry for Molecular Weight and Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in a cluster of peaks for the molecular ion, which allows for the confirmation of the presence of these halogens.

The fragmentation of the molecular ion would likely proceed through the loss of halogen atoms or other small neutral fragments. The relative bond strengths (C-Br < C-Cl < C-F) suggest that the initial fragmentation would likely involve the loss of a bromine atom, followed by the loss of a chlorine atom. The fragmentation pattern provides a structural fingerprint that can be used to distinguish it from its isomers. For comparison, the EI mass spectrum of the isomeric compound 1-Chloro-2,6-dibromo-4-fluorobenzene shows a clear molecular ion cluster and subsequent fragmentation peaks corresponding to the loss of bromine and chlorine.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₆H₂Br₂ClF) This table is a theoretical prediction based on the natural isotopic abundances of the elements.

m/zIsotopic CompositionRelative Abundance (%)
286¹²C₆¹H₂⁷⁹Br₂³⁵Cl¹⁹F~50
288¹²C₆¹H₂⁷⁹Br⁸¹Br³⁵Cl¹⁹F / ¹²C₆¹H₂⁷⁹Br₂³⁷Cl¹⁹F~100
290¹²C₆¹H₂⁸¹Br₂³⁵Cl¹⁹F / ¹²C₆¹H₂⁷⁹Br⁸¹Br³⁷Cl¹⁹F~65
292¹²C₆¹H₂⁸¹Br₂³⁷Cl¹⁹F~15

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₆H₂Br₂ClF), HRMS would confirm the exact mass of the molecular ion, providing unequivocal evidence for its elemental composition and corroborating the data obtained from other analytical techniques.

LC-MS and UPLC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for the separation, identification, and quantification of compounds in a mixture. These methods are particularly useful for assessing the purity of a synthesized compound and for analyzing complex mixtures containing isomers.

For this compound, an LC-MS or UPLC-MS method could be developed to separate it from any starting materials, byproducts, or isomeric impurities. The high separation efficiency of UPLC would be particularly advantageous for resolving closely related isomers. The mass spectrometer detector would provide confirmation of the identity of the separated components based on their mass-to-charge ratios. These techniques are crucial for quality control in chemical synthesis and for the analysis of environmental or biological samples where multiple halogenated compounds may be present.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

For this compound, a crystal structure has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 711859. nih.gov Although the detailed crystallographic data from this specific entry is not provided in the search results, a MOPAC computational chemistry data file indicates the existence of these coordinates. openmopac.net Accessing the full crystallographic information from the CCDC would provide precise measurements of the C-Br, C-Cl, and C-F bond lengths, as well as the bond angles within the benzene ring. This data would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule, serving as the ultimate proof of its structure.

Photofragment Translational Spectroscopy (PTS) for Understanding Photochemical Reaction Dynamics

Photofragment Translational Spectroscopy (PTS) is a powerful experimental technique used to study the dynamics of photodissociation events in isolated molecules under collision-free conditions. doaj.orgresearchgate.net While specific PTS studies on this compound are not documented in publicly available literature, the principles of the technique can be applied to predict its photochemical behavior upon absorption of ultraviolet (UV) light.

The this compound molecule possesses several carbon-halogen bonds (C-Cl, C-Br, and C-F). The relative strengths of these bonds are a key factor in determining the primary photodissociation pathways. Generally, the C-Br bond is weaker than the C-Cl bond, which is in turn weaker than the C-F bond. Therefore, upon excitation with UV radiation, the most probable primary dissociation channel would be the cleavage of one of the C-Br bonds. escholarship.org

PTS experiments would involve crossing a molecular beam of this compound with a pulsed UV laser beam. The resulting photofragments would then travel a known distance to a detector. By measuring the time-of-flight of the fragments, their translational energy distribution can be determined. berkeley.eduberkeley.edu This distribution provides crucial information about the energy partitioning between the translational, vibrational, and rotational degrees of freedom of the photofragments. rsc.org

A hypothetical PTS experiment on this compound could yield data on the cleavage of the C-Br bond. The expected primary photofragments would be a bromine atom (Br) and a C6H2BrClF radical.

Illustrative Data Table: Hypothetical PTS Findings for C-Br Bond Fission in this compound

ParameterHypothetical ValueInformation Gained
Excitation Wavelength266 nmEnergy input for dissociation
Primary FragmentsC6H2BrClF + BrIdentification of the weakest bond
Average Translational Energy Release35 kcal/molEnergy partitioned into fragment motion
Anisotropy Parameter (β)~0.5Information on the orientation of the transition dipole moment relative to the breaking bond

This data would provide insight into the electronic excited states involved in the dissociation and the timescale of the bond-breaking process.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of the purity of chemical compounds. For a volatile and semi-volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable.

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. It is well-suited for determining the purity of this compound and for separating it from potential impurities, such as isomers or residual starting materials from its synthesis.

In a typical GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. researchgate.net For halogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is often employed. kelid1.ir

A mass spectrometer (MS) or a flame ionization detector (FID) can be used for detection. nih.govpublisso.de GC-MS provides not only quantitative information but also structural information through the mass spectrum of the compound, aiding in the unequivocal identification of the main component and any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

Illustrative Data Table: Hypothetical GC-MS Parameters for Purity Analysis of this compound

ParameterHypothetical Value/ConditionPurpose
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Separation of analytes
Carrier GasHelium at 1.0 mL/minMobile phase
Inlet Temperature280 °CVaporization of the sample
Oven Program100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minElution and separation of compounds with different boiling points
DetectorMass Spectrometer (MS)Detection and identification of compounds
Expected Retention Time~12.5 minCharacteristic elution time for identification
Purity Result>99.0%Quantitative assessment of the main component

High-Performance Liquid Chromatography is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. libretexts.org It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, HPLC can be an excellent method for purity assessment, especially for separating it from non-volatile impurities or isomers with different polarities. researchgate.net

Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). chromforum.org Separation is based on the hydrophobic interactions of the analytes with the stationary phase. Positional isomers of halogenated benzenes can often be successfully separated due to subtle differences in their polarity and interaction with the stationary phase. rsc.orgmtc-usa.com

A UV detector is commonly used for aromatic compounds as they typically absorb UV light. The wavelength of detection can be optimized for maximum sensitivity for this compound.

Illustrative Data Table: Hypothetical HPLC Conditions for Purity Assessment of this compound

ParameterHypothetical Value/ConditionPurpose
HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle sizeStationary phase for reversed-phase separation
Mobile PhaseIsocratic, 80:20 Acetonitrile:WaterElution of the analyte
Flow Rate1.0 mL/minControls the speed of the separation
Column Temperature30 °CEnsures reproducible retention times
DetectorUV at 254 nmDetection of the aromatic analyte
Expected Retention Time~7.8 minCharacteristic elution time for identification
Purity Result>99.0% (by peak area)Quantitative assessment of purity

By employing these advanced analytical methods, a thorough characterization of this compound can be achieved, providing critical data on its photochemical properties and ensuring its chemical purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. These methods, rooted in the principles of quantum mechanics, can model various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) and Ab Initio Methods for Optimized Molecular Geometries

The initial step in the computational analysis of 1-Chloro-2,6-dibromo-3-fluorobenzene would involve the optimization of its molecular geometry. This process seeks to find the most stable arrangement of its atoms in three-dimensional space, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. A popular functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

Ab initio methods , such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data.

For a definitive analysis, a suitable basis set, such as 6-311++G(d,p), would be chosen to describe the atomic orbitals. The optimized geometry would provide precise bond lengths and bond angles for the molecule. For similar halogenated phenols, DFT calculations have been shown to accurately predict these structural parameters. semanticscholar.org The resulting optimized structure for this compound would detail the spatial relationship between the benzene (B151609) ring and its chloro, bromo, and fluoro substituents.

Table 1: Illustrative Optimized Geometrical Parameters of a Halogenated Benzene Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)
C-C1.39-
C-H1.08-
C-Cl1.74-
C-Br1.90-
C-F1.35-
C-C-C-120
C-C-H-120
C-C-Cl-120
C-C-Br-120
C-C-F-120

Note: The data in this table is illustrative for a generic halogenated benzene and does not represent actual calculated values for this compound.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. For a molecule with N atoms, there will be 3N-6 fundamental vibrational modes (for non-linear molecules).

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion, such as C-C stretching, C-H bending, or torsions involving the halogen substituents. This provides a detailed understanding of the dynamics of the molecule.

Electronic Structure Analysis

The electronic properties of this compound can be thoroughly investigated using computational methods, providing insights into its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. In studies of other halogenated aromatic compounds, it has been shown that charge transfer occurs within the molecule, and the frontier molecular orbitals are responsible for electron polarization and transfer properties. nih.gov

The distribution of electron density within this compound can be analyzed to understand intramolecular charge transfer. The presence of electronegative halogen atoms (F, Cl, Br) creates a non-uniform charge distribution across the molecule. This can be visualized using molecular electrostatic potential (MESP) maps, which highlight electron-rich and electron-poor regions. Natural Bond Orbital (NBO) analysis is another technique that can reveal electron-transfer characteristics within the compound. nih.gov

The band gap energy, which is the energy difference between the HOMO and LUMO, is a critical parameter for assessing the electronic properties of a molecule. semanticscholar.org It provides an indication of the energy required to excite an electron from the ground state to an excited state. This value is particularly important in the context of materials science and the design of organic semiconductors. For many organic molecules, this gap lies in the ultraviolet-visible region of the electromagnetic spectrum.

Table 2: Illustrative Electronic Properties of a Halogenated Benzene Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Band Gap Energy (HOMO-LUMO)5.3

Note: The data in this table is illustrative for a generic halogenated benzene and does not represent actual calculated values for this compound.

An article focusing on the computational chemistry and theoretical investigations of this compound cannot be generated at this time.

A thorough search for scholarly articles and research data specific to "this compound" did not yield the detailed computational and theoretical findings required to populate the requested sections. The specified analyses, including Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Fukui functions, Non-Linear Optical (NLO) properties, and Molecular Dynamics (MD) simulations, appear to be unpublished or otherwise not publicly available for this specific chemical compound.

While general principles and computational studies exist for related halobenzenes and other aromatic compounds, the strict requirement to focus solely on "this compound" prevents the use of analogous data from other molecules. The creation of scientifically accurate and verifiable content, including the mandatory data tables, is contingent upon the availability of dedicated research on this particular compound. Without access to such specific studies, generating an article that adheres to the provided outline and quality standards is not possible.

Prediction of Acid Dissociation Constants (pKa) and Basicity Profiles

The prediction of acid dissociation constants (pKa) through computational methods provides profound insights into the chemical behavior of a molecule in solution. For a molecule such as this compound, which lacks traditional acidic protons, the relevant theoretical investigation shifts towards its basicity profile, specifically the proton affinity of the aromatic π-system.

Theoretical pKa calculations are typically performed using thermodynamic cycles that dissect the dissociation process into gas-phase and solvation components. researchgate.net Methods like Density Functional Theory (DFT), often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), are used to calculate the gas-phase Gibbs free energies of the acid and its conjugate base. researchgate.net Solvation free energies are then computed using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net

For this compound, direct protonation of the aromatic ring is the primary consideration for basicity. The presence of four halogen substituents (fluorine, chlorine, and two bromine atoms) significantly influences the electron density of the benzene ring. Halogens act as electron-withdrawing groups through the inductive effect (-I), which outweighs their weaker resonance donation effect (+R). quora.comlibretexts.org This withdrawal of electron density deactivates the ring, making it a much weaker base compared to unsubstituted benzene.

The basicity of the aromatic ring is computationally assessed by calculating the gas-phase proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. A lower proton affinity indicates lower basicity. The substituents on this compound decrease the ring's ability to stabilize the positive charge of the arenium ion intermediate that forms upon protonation.

Computational models predict that the cumulative electron-withdrawing effect of the four halogens substantially reduces the basicity of the π-system. The order of this deactivating inductive effect generally follows electronegativity: F > Cl > Br. quora.com Therefore, the combination of these four atoms creates a significantly electron-deficient aromatic ring.

Table 1: Predicted Relative Basicity of Halogenated Benzenes This table presents a qualitative comparison of predicted basicity relative to benzene. Lower values indicate significantly reduced basicity due to the electron-withdrawing nature of the halogen substituents.

CompoundNumber of Halogen SubstituentsKey Effects on BasicityPredicted Relative Basicity (Benzene = 100)
Benzene0Reference compound100
Fluorobenzene (B45895)1Strong -I effect, weak +R effect~20
Chlorobenzene (B131634)1Strong -I effect, weak +R effect~15
Bromobenzene (B47551)1Strong -I effect, weak +R effect~14
This compound4Cumulative and strong -I effect from four halogens< 1

Correlation of Computational Data with Experimental Spectroscopic Results

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental results to confirm molecular structures and understand electronic properties. nih.gov Density Functional Theory (DFT) is a principal tool for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. researchgate.netacs.orgruc.dk

Correlation with NMR Spectroscopy

The prediction of NMR chemical shifts is a cornerstone of computational structural elucidation. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP, is widely used to calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, calculations would predict the chemical shifts for the two non-equivalent aromatic protons (H-4 and H-5) and the six unique carbon atoms. The chemical shifts are heavily influenced by the electronic environment created by the adjacent halogen atoms. The strong electronegativity and inductive effects of the halogens are expected to deshield the nearby protons and carbons, shifting their signals downfield in the spectrum. wisc.edu Comparing these predicted values with experimentally obtained spectra allows for unambiguous peak assignment.

Table 2: Hypothetical Correlation of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) Calculated values are hypothetical results from a GIAO-DFT calculation (B3LYP/6-311+G(d,p)). Experimental ranges are based on typical values for similar substituted aromatic systems.

AtomCalculated Chemical Shift (δ, ppm)Typical Experimental Range (δ, ppm)Correlation Notes
H-47.657.50 - 7.80Downfield shift due to deshielding from adjacent F and Br atoms.
H-57.457.30 - 7.60Less deshielded than H-4, influenced by adjacent Cl and Br.
C-1129.8128.0 - 132.0Carbon bearing Chlorine.
C-2125.5123.0 - 127.0Carbon bearing Bromine.
C-3158.9 (d, ¹JCF ≈ 250 Hz)157.0 - 161.0Carbon bearing Fluorine, shows large C-F coupling.
C-4120.1118.0 - 122.0Carbon bearing Hydrogen.
C-5131.2129.0 - 133.0Carbon bearing Hydrogen.
C-6126.3124.0 - 128.0Carbon bearing Bromine.

Correlation with Infrared (IR) Spectroscopy

Theoretical IR spectra are simulated by performing a vibrational frequency calculation on the optimized molecular geometry. researchgate.net These calculations, typically at the DFT level, provide the frequencies and intensities of the fundamental vibrational modes. While there is often a systematic overestimation of frequencies, a high degree of linear correlation exists between the computed and experimental values, and scaling factors are sometimes applied to improve the match. nih.gov

For this compound, the calculated spectrum would show characteristic peaks for aromatic C-H and C=C stretching, as well as strong absorptions corresponding to the carbon-halogen (C-X) stretches. thieme-connect.despectroscopyonline.com The positions of the C-X stretching vibrations are highly dependent on the mass of the halogen atom, with the C-F stretch appearing at the highest wavenumber and the C-Br stretches at the lowest. spectroscopyonline.com The correlation between the predicted vibrational frequencies and an experimental IR spectrum serves as a powerful confirmation of the compound's identity and functional groups.

Table 3: Hypothetical Correlation of Calculated and Experimental IR Frequencies (cm⁻¹) Calculated values represent hypothetical unscaled frequencies from a DFT (B3LYP/6-31G(d)) calculation. Experimental ranges are based on established data for halogenated aromatic compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)Correlation Notes
Aromatic C-H Stretch31103050 - 3100Typical for aryl C-H bonds. libretexts.org
Aromatic C=C Stretch1595, 15601550 - 1600Ring stretching vibrations, characteristic of the benzene core. libretexts.org
C-F Stretch12801200 - 1270Strong absorption due to the high polarity of the C-F bond.
C-Cl Stretch11151050 - 1100Strong absorption, typical for aryl chlorides.
C-Br Stretch690, 675600 - 700Lower frequency due to the higher mass of bromine.

Applications and Potential Derivatives of 1 Chloro 2,6 Dibromo 3 Fluorobenzene

Role as a Key Synthetic Building Block in Organic Synthesis

There is no available literature detailing the use of 1-Chloro-2,6-dibromo-3-fluorobenzene as a key synthetic building block. General principles of organic synthesis suggest that its varied halogen substituents could offer potential for regioselective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. The differential reactivity of bromine and chlorine atoms under specific catalytic conditions could theoretically allow for stepwise functionalization. However, no published examples of such applications for this specific molecule were identified.

Precursor for the Synthesis of Novel Polyfunctionalized Aromatic Compounds

No specific instances of this compound being used as a precursor for the synthesis of novel polyfunctionalized aromatic compounds were found in the reviewed literature.

Design and Synthesis of Functional Materials

No information was found regarding the use of this compound in the design and synthesis of functional materials.

Materials with Tailored Photophysical Properties (e.g., Absorption and Emission)

The incorporation of heavy atoms like bromine and the presence of fluorine in aromatic compounds can influence their photophysical properties, potentially leading to applications in areas such as phosphorescence or as components of organic light-emitting diodes (OLEDs). However, there is no research available that specifically investigates the photophysical properties of derivatives of this compound.

Materials with Non-Linear Optical Responses

The design of molecules with non-linear optical (NLO) properties often involves the creation of push-pull systems with electron-donating and electron-withdrawing groups on an aromatic scaffold. While the halogen atoms on this compound have distinct electronic effects, there are no studies that report its use as a precursor for NLO materials.

Development of Compound Libraries for Structure-Activity Relationship (SAR) Studies

In the field of drug discovery, the generation of compound libraries around a core scaffold is a fundamental strategy for exploring the structure-activity relationship (SAR). SAR studies are crucial for identifying the key chemical features of a molecule that are responsible for its biological activity, and for optimizing lead compounds to enhance their efficacy and reduce side effects. The structure of this compound is particularly well-suited for the construction of such libraries due to the differential reactivity of its halogen substituents.

The two bromine atoms and one chlorine atom on the aromatic ring can be selectively functionalized through various cross-coupling reactions. This allows for the introduction of a diverse range of chemical moieties at specific positions, thereby systematically modifying the steric, electronic, and lipophilic properties of the resulting molecules. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that can be exploited. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for sequential and site-selective reactions.

For instance, a Suzuki coupling reaction could be performed under conditions that favor the reaction at the more labile C-Br bonds, introducing an aryl or heteroaryl group. Subsequently, by modifying the reaction conditions (e.g., using a more active catalyst or a higher temperature), a second, different substituent could be introduced at the C-Cl position. This stepwise approach enables the creation of a large number of distinct analogues from a single starting material.

A hypothetical reaction scheme for the generation of a focused compound library is presented below:

StepReaction TypePosition(s)Reagents & ConditionsResulting Moiety
1Suzuki Coupling2,6 (Bromine)Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)Aryl or Heteroaryl
2Buchwald-Hartwig Amination1 (Chlorine)Amine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., NaOtBu)Substituted Amine
3Sonogashira Coupling2 or 6 (Bromine)Terminal alkyne, Pd/Cu catalystAlkynyl

By employing a variety of arylboronic acids, amines, and terminal alkynes in a combinatorial fashion, a diverse library of compounds can be synthesized. These compounds can then be screened for biological activity, and the resulting data can be used to build a comprehensive SAR model. This model can guide the design of future generations of compounds with improved pharmacological profiles. While specific studies detailing the use of this compound for SAR have not been prominently published, the utility of similarly halogenated benzenes as precursors for bioactive compounds is widely recognized in medicinal chemistry.

Use as an Intermediate in Fine Chemical Production

In the production of fine chemicals, which include pharmaceuticals, agrochemicals, and specialty materials, the availability of versatile and reliable intermediates is of paramount importance. Halogenated aromatic compounds are a cornerstone of this sector, serving as key building blocks for the synthesis of complex molecular architectures. chemimpex.com this compound, with its multiple reactive handles, is a prime candidate for such applications.

The presence of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring makes it an attractive starting material for the synthesis of a variety of high-value chemical products. The bromine atoms can be readily converted into other functional groups through reactions such as lithiation followed by quenching with an electrophile, or through various transition-metal-catalyzed cross-coupling reactions. The chlorine atom, being less reactive, can be retained for later-stage functionalization or can be a desired feature in the final product. The fluorine atom is often incorporated into pharmaceuticals and agrochemicals to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.

For example, in the synthesis of a hypothetical agrochemical, this compound could undergo a selective reaction at one of the bromine atoms to introduce a side chain that is crucial for its herbicidal or insecticidal activity. The remaining halogen atoms could then be either retained or further modified to fine-tune the biological and environmental profile of the final product.

The potential synthetic transformations of this compound in the context of fine chemical synthesis are summarized in the following table:

Reaction TypeReagentsProduct ClassPotential Application
Grignard FormationMg, THFArylmagnesium HalideNucleophilic addition to carbonyls, nitriles, etc.
Metal-Halogen Exchangen-BuLi or i-PrMgClAryllithium or Arylmagnesium SpeciesReaction with various electrophiles
Suzuki CouplingBoronic acids/esters, Pd catalystBiarylsPharmaceuticals, organic electronics
Heck CouplingAlkenes, Pd catalystStyrenesPolymers, specialty chemicals
Stille CouplingOrganostannanes, Pd catalystSubstituted BenzenesComplex molecule synthesis

The ability to perform these transformations selectively on this compound allows for the efficient and controlled construction of target molecules, which is a key consideration in the cost-effective production of fine chemicals. While specific industrial processes utilizing this exact intermediate are not publicly detailed, the chemical principles governing its reactivity strongly support its potential as a valuable precursor in this field.

Environmental Fate and Biodegradation Studies of Halogenated Benzenes General Principles Applicable to Compound

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For halogenated benzenes, the primary abiotic routes are photochemical reactions and, to a lesser extent, hydrolysis.

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for aromatic compounds in the environment. ornl.gov In atmospheric aqueous phases, halogenated benzenes can react with photochemically produced radicals, such as chlorine radicals (Cl•/Cl₂•⁻). researchgate.net These radicals can initiate reactions that lead to the transformation and consumption of the benzene (B151609) compound. researchgate.net For instance, the reaction of benzene with chlorine radicals can generate chlorinated and dichlorinated products, as well as ring-opening substances through further oxidation. researchgate.net

The susceptibility of a halogenated benzene to degradation can be influenced by the type and number of halogen substituents. Studies on electron beam irradiation, which generates reactive radicals similar to some photochemical processes, showed that the degradation and dehalogenation rate followed the order: bromobenzene (B47551) > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene (B131634). nih.govresearchgate.net This suggests that brominated compounds may be more susceptible to this type of degradation than chlorinated ones. The presence of multiple halogens, as in 1-Chloro-2,6-dibromo-3-fluorobenzene, likely influences its photochemical reactivity, though specific data is limited. Photohydrolysis has also been observed for compounds like 1-bromo-3-fluorobenzene (B1666201) when irradiated with ultraviolet light, indicating that sunlight can induce reactions with water. ornl.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For aryl halides, including halogenated benzenes, hydrolysis is generally not a significant degradation pathway under typical environmental conditions. studysmarter.co.uk The carbon-halogen bond in aryl halides is stronger and less prone to nucleophilic attack by water compared to the equivalent bond in alkyl halides. doubtnut.com This low reactivity is attributed to resonance effects, where the lone pair electrons on the halogen atom delocalize into the benzene ring, giving the carbon-halogen bond a partial double-bond character. doubtnut.com

However, the hydrolysis of aryl halides can occur under more forceful conditions, such as high temperatures and pressures, or when the benzene ring is "activated". google.comgoogle.com Activation occurs when strongly electron-withdrawing groups (like nitro groups) are present at the ortho or para positions relative to the halogen. google.comacs.org These groups stabilize the intermediate carbanion formed during nucleophilic aromatic substitution, making the halogen more susceptible to displacement by a hydroxyl group. acs.org Given the substitution pattern of this compound, which lacks strong activating groups, its rate of hydrolysis in the environment is expected to be extremely slow.

Biotransformation and Biodegradation Mechanisms by Microbial Organisms

Biodegradation by microorganisms is a primary mechanism for the removal of persistent organic pollutants like halogenated benzenes from the environment. mdpi.com Various microbes have evolved metabolic pathways to use these compounds as a source of carbon and energy or to transform them in conjunction with other substrates. nih.govnih.gov The process typically involves a series of enzymatic reactions that break down the complex halogenated aromatic into simpler, non-toxic molecules. nih.govresearchgate.net

Upper Pathway : Involves initial modifications to the molecule, preparing it for ring cleavage. nih.gov

Middle Pathway : Focuses on the critical dehalogenation step and the incorporation of oxygen to activate the aromatic ring. nih.govresearchgate.net

Lower Pathway : Involves the cleavage of the aromatic ring and the conversion of the resulting intermediates into central metabolites that can enter the cell's primary energy-producing cycles. nih.gov

A diverse range of bacteria capable of degrading halogenated aromatic compounds has been isolated from contaminated environments. nih.govresearchgate.net These microorganisms have developed specialized enzymatic systems to attack the stable structure of these pollutants. Aerobic bacteria, in particular, have been shown to effectively mineralize chlorobenzenes with four or fewer chlorine atoms. nih.gov

Several key genera of bacteria are known for their ability to degrade these compounds.

GenusDegraded Compound(s)Key Findings
Pseudomonas Monochlorobenzene, 1,4-Dichlorobenzene (B42874), 1,2-Dichloro- and 1,2,4-TrichlorobenzenePseudomonas aeruginosa strain RHO1 can use monochlorobenzene and 1,4-dichlorobenzene as growth substrates and co-metabolize more highly chlorinated benzenes. nih.gov
Burkholderia Chlorobenzene, Fluorobenzene (B45895), Bromobenzene, IodobenzeneBurkholderia fungorum FLU100 can utilize a wide range of monohalogenated benzenes as its sole source of carbon and energy. researchgate.net Strains of Burkholderia are often involved in the aerobic oxidation of chlorobenzenes. nih.gov
Cupriavidus 2,4-Dichlorophenoxyacetic acid (2,4-D), 3-ChlorobenzoateCupriavidus necator JMP134 is a well-studied organism for 2,4-D degradation. nih.gov Other strains can degrade 3-chlorobenzoate. mdpi.com
Rhizobiales FluorobenzeneRhizobiales strain F11 was found to degrade fluorobenzene, forming 4-fluorocatechol (B1207897) and catechol as intermediates. nih.gov
Paenarthrobacter Chlorobenzene, 1,2,4-TrichlorobenzeneA strain of Paenarthrobacter ureafaciens was shown to be highly efficient in degrading chlorobenzene and could also co-metabolize 1,2,4-trichlorobenzene. researchgate.net
Labrys Fluorobenzene, ChlorobenzeneLabrys portucalensis is capable of degrading fluorobenzene and can co-metabolically degrade chlorobenzene. researchgate.net

The microbial degradation of halogenated benzenes is initiated by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring. This is a critical activation step that prepares the molecule for dehalogenation and ring cleavage. nih.govnih.gov

Initial Attack by Oxygenases: Under aerobic conditions, the process is typically initiated by dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the benzene ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to a substituted catechol. nih.gov For example, chlorobenzene is converted by a dioxygenase to a chlorobenzene dihydrodiol, which is then transformed into a chlorocatechol. nih.gov Similarly, fluorobenzene degradation proceeds via the formation of 4-fluorocatechol. nih.gov

Dehalogenation and Ring Cleavage: The removal of halogen atoms can occur either before or after the aromatic ring is broken. nih.gov In many aerobic pathways, the halogenated catechol intermediate undergoes ring cleavage by another dioxygenase. nih.gov This cleavage can occur in two ways:

ortho-cleavage : The ring is broken between the two hydroxyl groups. This is a common pathway for chlorocatechols. mdpi.com

meta-cleavage : The ring is broken adjacent to one of the hydroxyl groups. This pathway can sometimes lead to the formation of toxic dead-end products. nih.gov

Following ring cleavage, the resulting aliphatic acid is further metabolized, and the halogen substituent is removed by a dehalogenase enzyme, ultimately mineralizing the compound to carbon dioxide, water, and halide ions. nih.govnih.gov

Enzyme ClassFunction in PathwayExample SubstratesResulting Intermediates
Dioxygenases Initial oxidation of the aromatic ringChlorobenzene, Fluorobenzene, BiphenylsHalogenated cis-dihydrodiols, Halogenated catechols nih.govresearchgate.netnih.gov
Dehydrogenases Converts dihydrodiol to catecholChlorobenzene dihydrodiol3-Chlorocatechol researchgate.net
Catechol Dioxygenases Cleavage of the aromatic ring of catechols3-Chlorocatechol, 4-Fluorocatechol2-Chloromuconate, 3-Fluoro-cis,cis-muconate researchgate.netmdpi.com
Dehalogenases Removal of halogen atoms from aliphatic intermediatesHalogenated aliphatic acidsCorresponding non-halogenated acids and halide ions nih.gov

Co-metabolism is a process where microorganisms transform a compound (the co-metabolite) that they cannot use as a source of energy or nutrients, in the presence of a primary growth substrate. nih.gov This phenomenon is particularly important for the degradation of highly halogenated or otherwise recalcitrant compounds. researchgate.net

The enzymes responsible for degrading the primary substrate can exhibit broad specificity, allowing them to fortuitously act on the co-metabolite. For instance, Pseudomonas aeruginosa strain RHO1, while growing on monochlorobenzene or 1,4-dichlorobenzene, was able to degrade 1,2-dichlorobenzene (B45396) and 1,2,4-trichlorobenzene. nih.gov The degradation of these more highly chlorinated compounds ceased once the primary growth substrates were depleted. nih.gov Similarly, the fluorobenzene-degrading strain Labrys portucalensis was shown to co-metabolically degrade chlorobenzene. researchgate.net

Co-metabolism allows for the transformation of pollutants that might otherwise persist indefinitely, as the microbial population is sustained by a more easily metabolizable compound. This process is a key strategy in bioremediation efforts for sites contaminated with complex mixtures of halogenated aromatics. nih.gov

Evolution of Catabolic Pathways in Contaminated Environments

The introduction of synthetic compounds like this compound into the environment presents a selective pressure that can drive the evolution of microbial catabolic pathways. Microorganisms capable of utilizing these novel chemicals as a source of carbon and energy have a competitive advantage in contaminated sites. asm.org The evolution of these degradation pathways is thought to occur through a combination of genetic events, including gene mutation, horizontal gene transfer, and recombination. asm.org

Studies on chlorobenzene and 2,4-dichlorophenoxyacetic acid (2,4-D) degrading bacteria have indicated that genetic changes are a primary driver of adaptation. asm.org These changes often involve mobile genetic elements like insertion sequences and transposons, which can facilitate DNA rearrangements and the transfer of genetic material between different microorganisms. asm.org This modular evolution allows for the assembly of new metabolic pathways by combining genes from different organisms. For instance, the genes for chlorobenzene degradation in Pseudomonas sp. strain P51 are located in two distinct regions, one of which is a transposable element containing genes for the initial conversion of chlorobenzene to chlorocatechol. asm.org These genes show high similarity to those found in toluene-degrading bacteria. asm.org

This "patchwork" assembly of catabolic pathways suggests that microbial communities can adapt to new chemical challenges by recruiting and combining existing genetic modules. dtic.mil For a compound like this compound, it is plausible that a consortium of microorganisms, each contributing different enzymatic activities, would be required for its complete mineralization. The presence of multiple halogen substituents at different positions on the benzene ring would likely necessitate a series of dehalogenation and ring-cleavage steps, potentially orchestrated by enzymes recruited from different ancestral pathways.

Environmental Persistence and Transport Mechanisms in Air, Water, and Soil

The environmental persistence and transport of this compound are governed by its physicochemical properties, which are influenced by the number and type of halogen substituents. Generally, halogenated benzenes are characterized by their chemical stability and resistance to degradation. researchgate.net The carbon-halogen bond is strong, and the presence of multiple halogens on the benzene ring increases the compound's recalcitrance. researchgate.net

Persistence: The persistence of halogenated organic compounds in the environment is a significant concern. nih.gov They are generally resistant to breakdown and can remain in ecosystems for extended periods. nih.gov The half-life of these compounds in soil can range from days to years, depending on environmental conditions and the specific chemical structure. nih.gov For a tri-halogenated benzene like this compound, a high degree of persistence is expected due to the presence of three halogen atoms.

Transport in Air: Halogenated benzenes can enter the atmosphere through volatilization from contaminated soil and water. epa.gov Once in the air, they can be transported over long distances. researchgate.net Their atmospheric fate is determined by factors such as vapor pressure and susceptibility to photodegradation. While some breakdown may occur in the atmosphere, their stability suggests the potential for long-range transport. nih.gov

Transport in Water: In aquatic environments, the transport of halogenated benzenes is influenced by their water solubility and tendency to adsorb to sediment. nih.gov Generally, as the degree of halogenation increases, water solubility decreases, and the tendency to partition to organic matter in sediment and soil increases. nih.gov This means that a compound like this compound would likely be found associated with particulate matter in water bodies. It can also leach from contaminated soil into groundwater. epa.gov

Transport in Soil: In soil, the movement of halogenated benzenes is largely controlled by their adsorption to soil organic matter. nih.gov Compounds with higher octanol-water partition coefficients (Kow) tend to be less mobile and more strongly adsorbed to soil. nih.gov The presence of chlorine, bromine, and fluorine would contribute to a relatively high Kow for this compound, suggesting it would have limited mobility in soil and a tendency to accumulate in the organic fraction.

A summary of factors influencing the environmental transport of halogenated benzenes is presented in the table below.

Environmental CompartmentKey Transport MechanismsFactors Influencing Transport
Air Volatilization, Long-range atmospheric transportVapor pressure, Atmospheric half-life, Photodegradation rates
Water Adsorption to sediment, Leaching to groundwaterWater solubility, Octanol-water partition coefficient (Kow)
Soil Adsorption to organic matter, LeachingSoil organic matter content, Kow, Water solubility

Strategies for Remediation of Contaminated Sites (e.g., Bioremediation)

The remediation of sites contaminated with halogenated benzenes like this compound presents significant challenges due to their persistence and potential toxicity. researchgate.net A variety of strategies have been developed to address this contamination, with bioremediation emerging as a promising and environmentally friendly approach. nih.gov

Bioremediation: This strategy utilizes the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. nih.gov For halogenated aromatic compounds, both aerobic and anaerobic biodegradation processes have been investigated. nih.gov

Aerobic Bioremediation: Under aerobic conditions, the initial step in the degradation of halogenated benzenes often involves the action of oxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to the formation of halogenated catechols. oup.com These intermediates are then subject to ring cleavage and subsequent dehalogenation. oup.com Enhancing aerobic biodegradation can be achieved by providing sufficient oxygen through techniques like bioventing (supplying air or oxygen to the unsaturated zone) and biosparging (injecting air or oxygen below the water table). umn.edu

Anaerobic Bioremediation: In the absence of oxygen, reductive dehalogenation is a key mechanism for the breakdown of highly halogenated compounds. In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process can be slower than aerobic degradation but is crucial for the remediation of sites with anoxic conditions.

The table below summarizes common bioremediation techniques for halogenated benzenes.

Remediation StrategyDescriptionApplicable Conditions
Bioventing Supplying air or oxygen to the unsaturated zone to stimulate aerobic biodegradation.Unsaturated soils contaminated with volatile and semi-volatile organic compounds.
Biosparging Injecting air or oxygen below the water table to promote aerobic biodegradation in groundwater.Saturated soils and groundwater contaminated with biodegradable compounds.
Monitored Natural Attenuation (MNA) Relying on natural processes to reduce contaminant concentrations to acceptable levels.Sites with low contaminant concentrations and evidence of ongoing natural degradation.
Bioaugmentation Introducing specific microorganisms with desired degradation capabilities to a contaminated site.Sites where the indigenous microbial population lacks the ability to degrade the contaminants.
Biostimulation Adding nutrients or electron acceptors to stimulate the activity of indigenous microorganisms.Sites where microbial activity is limited by the lack of essential nutrients or electron acceptors.

The successful remediation of a site contaminated with this compound would likely require a site-specific approach, potentially combining different remediation technologies. A thorough understanding of the site's hydrogeology, geochemistry, and microbial ecology is essential for designing an effective remediation strategy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-2,6-dibromo-3-fluorobenzene, and how can purity be optimized?

  • Answer : Synthesis typically involves stepwise halogenation of fluorobenzene derivatives. For example, bromination of 1-chloro-3-fluorobenzene using brominating agents (e.g., Br₂/Fe or NBS) under controlled temperature (0–25°C) can yield the dibrominated product. Chlorination may precede or follow bromination depending on regioselectivity . Purity optimization requires chromatographic purification (e.g., column chromatography with silica gel) and verification via GC/MS (>97% purity thresholds as per industry standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹⁹F NMR : Distinct signals for fluorine at position 3 (δ ~ -110 ppm, influenced by adjacent halogens) .
  • ¹H NMR : Aromatic protons exhibit splitting patterns due to coupling with fluorine and bromine (e.g., doublet of doublets for H-4/H-5) .
  • Mass spectrometry (EI-MS) should confirm the molecular ion peak (m/z ~ 272) and isotopic patterns from bromine/chlorine .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • PPE : Respirators for vapor protection (NIOSH-approved), nitrile gloves, and safety goggles with side shields .
  • Engineering Controls : Use fume hoods or closed systems to minimize inhalation risks. Local exhaust ventilation is mandatory during synthesis .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent degradation. Avoid prolonged storage due to potential hazardous byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions of this compound?

  • Answer : Conflicting regioselectivity (e.g., para vs. meta substitution) may arise from steric hindrance or electronic effects. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., competitive reactions with varying electrophiles) is recommended .

Q. What strategies are effective for analyzing conflicting spectroscopic data, such as unexpected coupling constants in NMR?

  • Answer : Cross-validate with 2D NMR techniques (COSY, NOESY) to confirm spin-spin interactions. For example, unexpected coupling in ¹H NMR may indicate conformational flexibility or intermolecular interactions. Temperature-dependent NMR studies can clarify dynamic effects. Compare data with structurally analogous compounds (e.g., 1-Bromo-2,6-dichloro-3-fluorobenzene) to identify outliers .

Q. How can computational chemistry be applied to predict the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) simulations can model transition states and activation energies for Suzuki or Ullmann couplings. Focus on halogen-bonding interactions (C–Br vs. C–Cl reactivity) and steric parameters. Validate predictions with kinetic experiments under controlled conditions (e.g., Pd catalysts, varying bases). Recent studies highlight the role of solvent polarity in modulating reaction pathways .

Q. What experimental design considerations are critical for studying the environmental persistence of this compound?

  • Answer : Design microcosm studies to simulate environmental degradation (hydrolysis, photolysis). Use LC-MS/MS to track degradation products (e.g., dehalogenated intermediates). Include controls for abiotic vs. microbial degradation. Prioritize OECD Guideline 307 protocols for soil half-life determination, noting that fluorine’s electronegativity may reduce biodegradation rates .

Methodological Notes

  • Data Interpretation : Always cross-reference spectral data with computational predictions and literature analogs to mitigate misinterpretation .
  • Safety Compliance : Regularly update SDS sheets and adhere to institutional protocols for hazardous waste disposal .
  • Experimental Reproducibility : Document reaction conditions rigorously (e.g., moisture levels, catalyst purity) to address variability in synthetic yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.